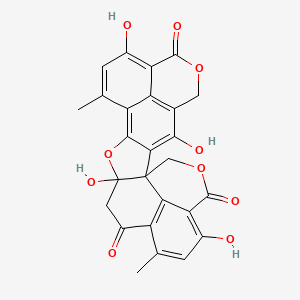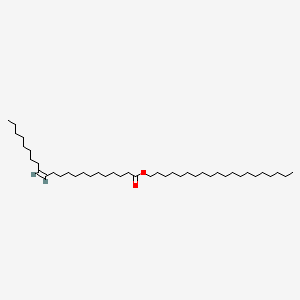![molecular formula C8H14N2O B592477 6,9-Diazaspiro[4.5]decan-10-on CAS No. 1664-33-1](/img/structure/B592477.png)
6,9-Diazaspiro[4.5]decan-10-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Diazaspiro[4.5]decan-10-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a lactam ring.
Wissenschaftliche Forschungsanwendungen
6,9-Diazaspiro[4.5]decan-10-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anticonvulsant and anti-ulcer agents
Biological Studies: The compound is used to study the structure-activity relationships of spirocyclic molecules and their biological effects.
Industrial Chemistry:
Wirkmechanismus
Target of Action
The primary targets of 6,9-Diazaspiro[4.5]decan-10-one are Receptor-interacting protein kinase 1 (RIPK1) and Chitin synthase (CHS) . RIPK1 is a key component in the necroptosis signaling pathway, which is a type of programmed cell death . CHS is an enzyme that plays a crucial role in the biosynthesis of chitin, a key component of the fungal cell wall .
Mode of Action
6,9-Diazaspiro[4.5]decan-10-one interacts with its targets by inhibiting their activity. It acts as a potent inhibitor of RIPK1, blocking the activation of the necroptosis pathway . Additionally, it exhibits moderate to excellent potency against CHS, thereby inhibiting chitin synthesis .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting CHS, it affects the chitin synthesis pathway, which is crucial for the structural integrity of fungal cells .
Result of Action
By inhibiting RIPK1, 6,9-Diazaspiro[4.5]decan-10-one can potentially prevent or reduce necroptosis, thereby mitigating the associated pathophysiological disorders . Its inhibition of CHS can lead to a disruption in the structural integrity of fungal cells, making it a potential antifungal agent .
Biochemische Analyse
Biochemical Properties
It has been found that similar compounds, such as 2,8-diazaspiro[4.5]decan-1-one derivatives, have shown inhibitory activities against certain enzymes
Cellular Effects
Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazaspiro[4.5]decan-10-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . Another approach involves the Strecker synthesis on cycloalkanone derivatives, followed by partial hydrolysis and N-cyanomethylation, leading to the formation of the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for 6,9-Diazaspiro[4.5]decan-10-one are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,9-Diazaspiro[4.5]decan-10-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spiro compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones: These compounds share a similar spirocyclic structure and have been studied for their anticonvulsant properties.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound is another spirocyclic molecule with potential anti-ulcer activity.
Uniqueness
6,9-Diazaspiro[4.5]decan-10-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for the synthesis of bioactive molecules sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
6,9-diazaspiro[4.5]decan-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-1-2-4-8)10-6-5-9-7/h10H,1-6H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOFQCLLFLKXDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653423 |
Source


|
| Record name | 6,9-Diazaspiro[4.5]decan-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-33-1 |
Source


|
| Record name | 6,9-Diazaspiro[4.5]decan-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene](/img/structure/B592415.png)
